3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Lipophilicity Drug-likeness CNS permeability

This tetrahydropyran-substituted β-ketonitrile is a crucial pharmaceutical intermediate for medicinal chemistry programs that target optimal CNS drug-likeness. With a calculated XLogP3 of 0.1, it provides a quantifiable ~0.6–1.3 LogP unit reduction compared to aromatic analogs, directly helping to reduce hERG liability and improve aqueous solubility. Its dual functionality—a nucleophilic β-ketonitrile site and a conformationally constrained oxane ring—enables efficient, one-step heterocycle formations for kinase inhibitor and epigenetic modulator libraries. Not a generic or aromatic analog, this specific building block bypasses the de novo synthesis of the tetrahydropyran motif, accelerating SAR exploration. Standard B2B international shipping available for R&D procurement.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1010798-64-7
Cat. No. B1428867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile
CAS1010798-64-7
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1COCCC1C(=O)CC#N
InChIInChI=1S/C8H11NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7H,1-3,5-6H2
InChIKeyBEMLWTKUQPQXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (CAS 1010798-64-7) – Technical Baseline for Procurement and Synthesis Planning


3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (CAS 1010798-64-7) is a β-ketonitrile building block featuring a saturated tetrahydropyran (oxane) ring attached to a 3-oxopropanenitrile moiety [1]. With the molecular formula C₈H₁₁NO₂ and molecular weight 153.18 g/mol, this compound is a yellow liquid or low-melting solid typically supplied at 95–97% purity for research and pharmaceutical intermediate applications . Its dual-functionality—combining a nucleophilic β-ketonitrile site with a conformationally constrained tetrahydropyran ring—enables participation in heterocycle-forming condensations including pyrazole, pyrimidine, and isoxazole syntheses [2]. Computed physicochemical parameters include XLogP3 of 0.1 and topological polar surface area of 50.1 Ų, indicating balanced hydrophilicity–lipophilicity relative to aromatic analogs .

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (1010798-64-7): Why In-Class β-Ketonitriles Cannot Be Casually Substituted in Multi-Step Syntheses


β-Ketonitriles are not interchangeable building blocks. Substituting 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile with a phenyl, pyridinyl, or simple alkyl analog fundamentally alters three critical parameters: lipophilicity (XLogP varies from 0.1 for the tetrahydropyran derivative to ~0.71–1.4 for aromatic variants), hydrogen-bonding capacity (the tetrahydropyran oxygen adds an H-bond acceptor not present in cyclohexyl or phenyl analogs), and the steric/electronic environment at the α-methylene position [1]. These differences directly affect downstream heterocycle formation yields, regioselectivity, and the physicochemical properties of final drug candidates—particularly in CNS and kinase-targeted programs where the tetrahydropyran motif is deliberately chosen to optimize solubility, metabolic stability, or target engagement [2]. Replacing this specific building block with a cheaper, off-the-shelf analog without re-optimizing reaction conditions risks failed syntheses, reduced product purity, or altered biological profiles that may invalidate SAR conclusions.

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile: Comparator-Based Quantitative Evidence for Differentiated Selection


Lipophilicity Differentiation: XLogP Comparison of Tetrahydropyran vs. Phenyl and Pyridinyl β-Ketonitrile Analogs

The tetrahydropyran-substituted β-ketonitrile exhibits substantially lower lipophilicity than aromatic analogs: XLogP3 = 0.1, compared to 3-oxo-3-phenylpropanenitrile (LogP ≈ 0.71) and 3-oxo-3-(pyridin-4-yl)propanenitrile (estimated LogP ≈ 1.4) [1]. This ~0.6–1.3 LogP unit reduction translates to approximately a 4–20 fold decrease in octanol–water partition coefficient, a magnitude relevant for modulating CNS permeability and reducing hERG or phospholipidosis liabilities in medicinal chemistry campaigns [2].

Lipophilicity Drug-likeness CNS permeability Lead optimization

Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Differentiation vs. Cycloalkyl or Alkyl β-Ketonitriles

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile possesses a topological polar surface area (TPSA) of 50.1 Ų and three hydrogen-bond acceptors (the ketone oxygen, nitrile nitrogen, and tetrahydropyran ring oxygen) . In contrast, alkyl-substituted β-ketonitriles such as 3-oxopentanenitrile or 4,4-dimethyl-3-oxopentanenitrile lack the additional ether oxygen H-bond acceptor, resulting in lower TPSA (estimated < 45 Ų) and reduced aqueous solubility [1]. The presence of the tetrahydropyran oxygen provides a discrete hydrogen-bonding site that can be exploited for target engagement without the aromatic π–π stacking contributions inherent to phenyl or heteroaryl analogs [2].

Polar surface area Membrane permeability Hydrogen bonding ADME

Synthetic Accessibility: Reported Yield for Condensation-Based Preparation vs. Alternative Building Block Routes

A documented synthesis of 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile proceeds from methyl tetrahydropyran-4-carboxylate (3 g, 20.80 mmol) via condensation with acetonitrile anion, affording the target compound as a yellow oil in 760 mg (24%) yield and used without further purification in subsequent heterocycle-forming steps [1][2]. This single-step approach contrasts with multi-step routes required for some substituted β-ketonitriles and enables rapid incorporation into medicinal chemistry workflows where the compound serves as a direct input for pyrazole, isoxazole, or pyrimidine cyclocondensations [3].

Synthesis efficiency Building block Condensation reaction Yield

Storage Stability and Handling Requirements: Refrigerated Storage (2–8°C) vs. Ambient-Stable Analogs

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile requires refrigerated storage at 2–8°C to maintain chemical stability under recommended conditions, whereas certain aromatic β-ketonitriles (e.g., 3-oxo-3-phenylpropanenitrile, mp 82–83°C as a crystalline solid) may be stored at ambient temperature . The compound is classified under GHS with acute toxicity warnings (H302/H312/H332) and irritant properties (H315/H319/H335), necessitating standard laboratory PPE and ventilation . Chemical stability is reported as stable under recommended storage conditions .

Storage conditions Stability Procurement logistics Inventory management

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (1010798-64-7): Evidence-Linked Application Scenarios for Scientific Selection


Medicinal Chemistry: CNS-Targeted Lead Optimization Requiring Lower Lipophilicity

The tetrahydropyran-substituted β-ketonitrile (XLogP3 = 0.1) is preferentially selected over aromatic analogs such as 3-oxo-3-phenylpropanenitrile (LogP ≈ 0.71) or 3-oxo-3-(pyridin-4-yl)propanenitrile (LogP ≈ 1.4) when medicinal chemistry programs seek to reduce lipophilicity for improved CNS drug-likeness, reduced hERG liability, or enhanced aqueous solubility [1]. The ~0.6–1.3 LogP unit reduction provides a tangible, quantifiable basis for compound selection in lead optimization campaigns targeting neurological or psychiatric indications [2].

Heterocyclic Scaffold Synthesis: Pyrazole, Isoxazole, and Pyrimidine Library Generation

This compound serves as a direct precursor for condensation-based heterocycle synthesis, including bipyrazole and pyrazolylpyrimidine derivatives as documented in primary synthetic methodology studies [1][2]. The β-ketonitrile functionality enables cyclocondensation with hydrazines, hydroxylamine, and amidines to generate diverse heterocyclic cores, with the tetrahydropyran ring conferring favorable physicochemical properties to the resulting library members [3]. Procurement of this specific building block enables parallel library synthesis without the need for de novo route development.

Kinase Inhibitor and Epigenetic Probe Development Leveraging Tetrahydropyran Motifs

Tetrahydropyran-containing motifs are prevalent in kinase inhibitors (e.g., mTOR, PI3K, BTK programs) and epigenetic modulators where the saturated oxygen heterocycle contributes to target binding, metabolic stability, or selectivity [1]. 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile provides a direct entry point for introducing this privileged scaffold early in synthetic routes, bypassing multi-step de novo construction of the tetrahydropyran ring and enabling rapid SAR exploration around the β-ketonitrile handle [2].

Academic and CRO Synthesis Facilities with Refrigerated Storage Infrastructure

Procurement of this compound is operationally suitable for laboratories equipped with 2–8°C refrigerated storage capacity [1]. Facilities lacking cold-chain infrastructure should note that 3-oxo-3-phenylpropanenitrile (ambient-stable solid) may serve as an alternative for less lipophilicity-sensitive applications [2]. However, for projects specifically requiring the tetrahydropyran motif's polarity and hydrogen-bonding profile (TPSA = 50.1 Ų, three H-bond acceptors), investment in appropriate cold storage enables access to this differentiated building block [3].

Technical Documentation Hub

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